An In-depth Technical Guide to Boc-(S)-2-amino-3-(3-indolyl)-propionitrile
An In-depth Technical Guide to Boc-(S)-2-amino-3-(3-indolyl)-propionitrile
An Essential Chiral Building Block for Advanced Pharmaceutical and Peptide Synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Boc-(S)-2-amino-3-(3-indolyl)-propionitrile, CAS number 138165-79-4. It delves into the molecule's core properties, synthesis, applications, and essential handling protocols, providing the authoritative grounding necessary for its effective use in the laboratory.
Section 1: Molecular Profile & Physicochemical Properties
Boc-(S)-2-amino-3-(3-indolyl)-propionitrile, also known as tert-butyl N-[(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate, is a derivative of the natural amino acid L-tryptophan.[1][2] Its structure is defined by three key features: the chiral center alpha to the nitrile, the indole side chain which imparts significant biological recognition capabilities, and the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function.[1][2] The Boc group provides stability under various conditions while allowing for facile removal under mild acidic conditions, making it a cornerstone of modern peptide synthesis.[3][]
The nitrile group replaces the native carboxylic acid, a modification that fundamentally alters the molecule's chemical reactivity and metabolic profile. This functional group can serve as a versatile synthetic handle for further chemical transformations or act as a bioisostere for carbonyls or halogens in drug design, potentially enhancing binding affinity and metabolic stability.[5][6]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 138165-79-4 | [2] |
| Molecular Formula | C16H19N3O2 | [7] |
| Molecular Weight | 285.35 g/mol | [7] |
| IUPAC Name | tert-butyl N-[(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | [2] |
| SMILES | CC(C)(C)OC(=O)NC#N | [2] |
| Appearance | Typically a white to off-white powder or solid | Generic observation |
| Solubility | Soluble in organic solvents such as methanol, DMF, and dichloromethane | Inferred from structure |
Section 2: Synthesis & Mechanistic Insights
The synthesis of Boc-(S)-2-amino-3-(3-indolyl)-propionitrile typically starts from the readily available and optically pure precursor, N-α-Boc-L-tryptophan (Boc-Trp-OH). The core transformation is the conversion of the carboxylic acid moiety into a nitrile. This is most commonly achieved via a two-step, one-pot procedure involving the activation of the carboxylic acid to form a primary amide, followed by dehydration.
Causality in Synthesis: The choice of reagents is critical for maintaining chiral integrity and achieving high yields.
-
Amide Formation: The carboxylic acid is first activated, often using a coupling agent like isobutyl chloroformate or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form an active ester or mixed anhydride. This intermediate readily reacts with ammonia to form the corresponding primary amide, Boc-L-tryptophanamide.
-
Dehydration: A mild dehydrating agent, such as cyanuric chloride or phosphorus oxychloride, is then introduced to convert the primary amide into the nitrile. This step must be performed under controlled temperature conditions to prevent side reactions and racemization of the sensitive chiral center.
Caption: General synthetic workflow from Boc-Trp-OH.
Section 3: Core Applications in Drug Discovery & Chemical Biology
The unique structural attributes of this compound make it a valuable asset in several areas of pharmaceutical development and biochemical research.[1][2]
-
Peptide Synthesis & Peptidomimetics: As a protected amino acid derivative, it is a key building block for incorporating a tryptophan mimic into peptide sequences.[2][3] The nitrile can be retained in the final peptide to modulate its properties or can be chemically transformed post-synthesis. The introduction of non-natural structures like this can enhance peptide stability against enzymatic degradation.[3]
-
Intermediate for Bioactive Molecules: It serves as a crucial intermediate in the synthesis of complex pharmaceuticals, particularly those targeting neurological disorders or cancer, where the indole scaffold is a common pharmacophore.[1][8][9]
-
Covalent Inhibitor Design: The nitrile group, especially when positioned correctly, can act as a "warhead" for designing covalent inhibitors. It can be attacked by nucleophilic residues (like cysteine or serine) in an enzyme's active site, leading to irreversible or reversible covalent bond formation.[6] This strategy has gained significant traction for developing highly potent and selective therapeutic agents.
Caption: Conceptual pathway for covalent enzyme inhibition.
Section 4: Key Experimental Protocols
Protocol 4.1: Boc Group Deprotection
The removal of the Boc protecting group is a fundamental step to liberate the free amine for subsequent coupling reactions. Trifluoroacetic acid (TFA) is the standard reagent for this purpose.
-
Rationale: TFA provides a strongly acidic environment that cleaves the tert-butyl carbamate bond, generating the volatile byproducts isobutylene and carbon dioxide, which are easily removed. A scavenger, such as triisopropylsilane (TIS), is often included to quench reactive carbocations and prevent side reactions with the electron-rich indole ring of tryptophan.
Step-by-Step Methodology:
-
Dissolve Boc-(S)-2-amino-3-(3-indolyl)-propionitrile (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Add triisopropylsilane (TIS) (1.1 eq) to the solution.
-
Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or purified further.
Protocol 4.2: Coupling Reaction (Example: Amide Bond Formation)
This protocol outlines the coupling of the deprotected amine with a generic Boc-protected amino acid (e.g., Boc-Ala-OH).
-
Rationale: This procedure uses a standard carbodiimide coupling reagent (HBTU) which efficiently forms the peptide bond while minimizing racemization. A tertiary base (DIPEA) is required to neutralize the TFA salt of the amine and to facilitate the coupling reaction.
Step-by-Step Methodology:
-
Dissolve the crude (S)-2-amino-3-(3-indolyl)-propionitrile TFA salt (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add Boc-Ala-OH (1.05 eq) and HBTU (1.05 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the reaction. The pH should be ~8-9.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide derivative by flash column chromatography.
Section 5: Analytical Characterization
Verifying the identity, purity, and chiral integrity of Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is paramount. A combination of analytical techniques should be employed.
Table 2: Summary of Typical Analytical Data
| Technique | Expected Result | Purpose |
|---|---|---|
| ¹H NMR | Shows characteristic peaks for the Boc group (~1.4 ppm, 9H, singlet), indole ring protons (aromatic region), and the chiral alpha-proton. | Structural confirmation and purity assessment. |
| ¹³C NMR | Confirms the presence of the nitrile carbon (~118-120 ppm), carbonyl of the Boc group (~155 ppm), and other distinct carbon signals. | Confirms carbon framework. |
| Mass Spectrometry (MS) | The [M+H]⁺ or [M+Na]⁺ ion should be observed, corresponding to the calculated molecular weight (285.35). | Molecular weight verification. |
| Chiral HPLC | A single peak should be observed on a suitable chiral stationary phase, confirming high enantiomeric purity. | Enantiomeric excess (ee%) determination. |
| Infrared (IR) Spectroscopy | A sharp absorption band around 2240-2260 cm⁻¹ confirms the presence of the nitrile (C≡N) group. A band around 3300-3500 cm⁻¹ for the N-H stretch. | Functional group identification. |
Section 6: Safety, Handling, & Storage
As with any chemical reagent, proper safety protocols must be followed. Users should always consult the latest Safety Data Sheet (SDS) provided by the supplier before handling.[10]
-
Hazard Identification: While specific toxicity data is limited, compounds of this class should be handled as potentially harmful. Avoid inhalation of dust, and prevent contact with skin and eyes.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Minimize dust generation.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Long-term storage at 0-8 °C is often recommended to ensure stability.[12]
References
- Chem-Impex. (n.d.). Boc-(S)-2-amino-3-(3-indolyl)propionitrile.
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- Benchchem. (n.d.). A Technical Guide to Boc-L-beta-homotryptophan: Properties, Synthesis, and Applications in Drug Discovery.
- CymitQuimica. (n.d.). AC-18089 - propionitrile-99-extra-pure.
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National Center for Biotechnology Information. (n.d.). Boc-trp-ome. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonyl-L-tryptophan. PubChem Compound Database. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Boc-Trp(Boc)-OH Novabiochem 144599-95-1.
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Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Boc-Trp(For)-OH Novabiochem 47355-10-2.
- Chem-Impex. (n.d.). Boc-Trp-Phe-OMe.
- CymitQuimica. (n.d.). Secondary Amines.
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Wang, J., et al. (2020). Application of Nitrile in Drug Design. ResearchGate. Retrieved from [Link]
- Zhu, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- Santa Cruz Biotechnology. (n.d.). Boc-(S)-2-amino-3-phenylpropionitrile | CAS 99281-90-0.
- Sigma-Aldrich. (n.d.). (S)-2-(Boc-amino)-1-propanol 98%, optical purity ee.
- Franzén, H., Grehn, L., & Ragnarsson, U. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives.
- Google Patents. (1994). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
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Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
- Akimoto, K., et al. (1995).
- Wang, G., et al. (2011). Synthesis and Cytotoxicity of 8-cyano-3-substitutedalkyl-5-methyl-4-methylene-7-methoxy-3,4-dihydropyrido[4,3-d]pyrimidines. PubMed.
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